molecular formula C19H22ClFN2O3S3 B11351450 N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11351450
M. Wt: 477.0 g/mol
InChI Key: GZTXORVTUWOUJG-UHFFFAOYSA-N
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Description

N-(2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: is a complex organic compound that features a combination of aromatic rings, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the 2-chloro-6-fluorophenyl methyl sulfide: This can be achieved by reacting 2-chloro-6-fluorobenzyl chloride with sodium sulfide under controlled conditions.

    Attachment of the thiophene-2-sulfonyl group: This step involves the reaction of thiophene-2-sulfonyl chloride with the intermediate formed in the previous step.

    Formation of the piperidine ring: The final step involves the cyclization of the intermediate with piperidine-3-carboxamide under specific conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the development of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential use in the development of new pharmaceuticals due to its unique structural features.
  • Investigated for its biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate for various diseases.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the synthesis of advanced materials with specific properties.
  • Employed in the development of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of sulfur and nitrogen atoms allows for the formation of strong interactions with target proteins, which can modulate signaling pathways and cellular processes.

Comparison with Similar Compounds

    2-Chloro-6-fluoroanisole: Shares the 2-chloro-6-fluorophenyl group but lacks the thiophene and piperidine moieties.

    Thiophene-2-sulfonamide: Contains the thiophene-2-sulfonyl group but does not have the complex piperidine structure.

Uniqueness:

  • The combination of the 2-chloro-6-fluorophenyl, thiophene-2-sulfonyl, and piperidine-3-carboxamide groups in a single molecule provides unique chemical and biological properties.
  • The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.

This detailed article provides a comprehensive overview of N-(2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H22ClFN2O3S3

Molecular Weight

477.0 g/mol

IUPAC Name

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C19H22ClFN2O3S3/c20-16-5-1-6-17(21)15(16)13-27-11-8-22-19(24)14-4-2-9-23(12-14)29(25,26)18-7-3-10-28-18/h1,3,5-7,10,14H,2,4,8-9,11-13H2,(H,22,24)

InChI Key

GZTXORVTUWOUJG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NCCSCC3=C(C=CC=C3Cl)F

Origin of Product

United States

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